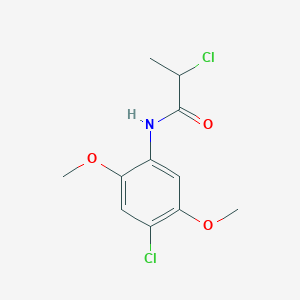

![molecular formula C12H24N2O4 B1286852 (S)-2-[(Tert-butoxycarbonyl)amino]-5-(dimethylamino)pentanoic acid CAS No. 65671-54-7](/img/structure/B1286852.png)

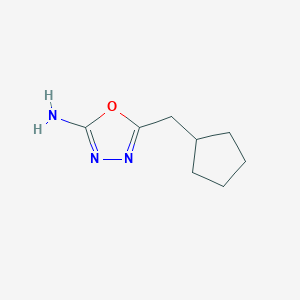

(S)-2-[(Tert-butoxycarbonyl)amino]-5-(dimethylamino)pentanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

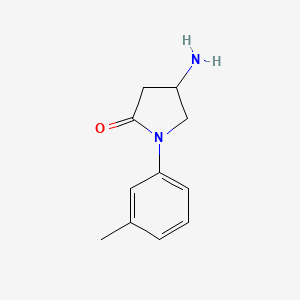

“(S)-2-[(Tert-butoxycarbonyl)amino]-5-(dimethylamino)pentanoic acid”, also known as Boc-Dmp-OH, is a chemical compound that belongs to the category of amino acid derivatives . It is used in the preparation of indole derivatives as efflux pump inhibitors for the treatment and prevention of bacterial infections .

Synthesis Analysis

One primary application of (S)-2-[(Tert-butoxycarbonyl)amino]-5-(dimethylamino)pentanoic acid lies in peptide synthesis. The Boc group acts as a temporary protecting group for the amino group, allowing for the controlled formation of peptide bonds with other amino acids.

Molecular Structure Analysis

The molecular formula of (S)-2-[(Tert-butoxycarbonyl)amino]-5-(dimethylamino)pentanoic acid is C12H22N2O5 . The InChI code is 1S/C12H22N2O5/c1-12(2,3)19-11(18)13-8(10(16)17)6-7-9(15)14(4)5/h8H,6-7H2,1-5H3,(H,13,18)(H,16,17)/t8-/m0/s1 .

Scientific Research Applications

Inhibition of Nitric Oxide Synthases

The compound has been utilized in the design of inhibitors for the isoforms of nitric oxide synthase (NOS). Derivatives of this compound, such as S-2-amino-5-azolylpentanoic acids, have shown potent inhibition of NOS, contributing to the understanding of NOS regulation and potential therapeutic applications (Ulhaq et al., 1998).

Renin Inhibitors

The compound's derivatives have also been synthesized for use as intermediates in the preparation of renin inhibitory peptides. These peptides, containing novel acid residues that mimic the transition state of angiotensinogen, act as potent inhibitors of human plasma renin, highlighting their potential in designing antihypertensive agents (Thaisrivongs et al., 1987).

T-Butoxycarbonylation of Amines

This compound has been used in the development of a water-soluble agent for the t-butoxycarbonylation of amines. This process is crucial for the protection of amino groups during peptide synthesis, offering a method to isolate BOC-amino acids in good yields through solvent extraction (Guibe-jampel & Wakselman, 1971).

Synthesis of Methyl (Z)-2-((Tert-Butoxycarbonyl)Amino)-3-(Dimethylamino)Propenoate

The compound has served as a precursor in the synthesis of various N-substituted derivatives, demonstrating its versatility in organic synthesis and potential applications in medicinal chemistry (Baš et al., 2001).

HIV-Protease Assay Development

Derivatives of this compound have been employed in the creation of sequence-specific chromogenic protease substrates. These substrates enable the spectrophotometric detection of HIV-protease activity, contributing to HIV research and the development of therapeutic agents (Badalassi et al., 2002).

Mechanism of Action

Mode of Action

The compound contains a tert-butoxycarbonyl (Boc) group, which is commonly used in organic chemistry as a protective group for amines . The Boc group can be introduced into a variety of organic compounds using flow microreactor systems . This process is efficient, versatile, and sustainable compared to the batch .

Biochemical Pathways

Given its structure, it may be involved in reactions related to the synthesis of boc derivatives of amino acids .

Result of Action

The introduction of the boc group into organic compounds can enhance their stability and reactivity .

Action Environment

The synthesis of boc derivatives of amino acids using di-tert-butyl pyrocarbonate has been studied, and the yield of the desired product can be optimized by adjusting the conditions of the reactions .

properties

IUPAC Name |

(2S)-5-(dimethylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O4/c1-12(2,3)18-11(17)13-9(10(15)16)7-6-8-14(4)5/h9H,6-8H2,1-5H3,(H,13,17)(H,15,16)/t9-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBCLYVIARHJTTL-VIFPVBQESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCCN(C)C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CCCN(C)C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10582928 |

Source

|

| Record name | N~2~-(tert-Butoxycarbonyl)-N~5~,N~5~-dimethyl-L-ornithine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10582928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-2-[(Tert-butoxycarbonyl)amino]-5-(dimethylamino)pentanoic acid | |

CAS RN |

65671-54-7 |

Source

|

| Record name | N~2~-(tert-Butoxycarbonyl)-N~5~,N~5~-dimethyl-L-ornithine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10582928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-(Azepan-1-yl)ethoxy]-5-methylaniline](/img/structure/B1286780.png)

![1-[(3-Aminophenyl)methyl]-1,2,3,6-tetrahydropyridazine-3,6-dione](/img/structure/B1286803.png)

![4-[(Cyanomethyl)sulfanyl]benzoic acid](/img/structure/B1286821.png)